Temocapril hydrochloride
Overview
Description
Temocapril hydrochloride is a prodrug-type angiotensin-I converting enzyme inhibitor. It is primarily indicated for the treatment of hypertension, congestive heart failure, diabetic nephropathy, and improvement of prognosis for coronary artery diseases, including acute myocardial infarction . This compound is approved for use in Japan and South Korea but not in the United States .
Mechanism of Action
Target of Action
Temocapril hydrochloride is a prodrug-type angiotensin-I converting enzyme (ACE) inhibitor . Its primary target is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Mode of Action
Temocapril is rapidly absorbed in the gastrointestinal tract and converted into the diacid (active) metabolite, temocaprilat, which inhibits ACE in plasma . ACE inhibitors like temocapril exert their hemodynamic effect mainly by inhibiting the renin-angiotensin system . They also modulate sympathetic nervous system activity and increase prostaglandin synthesis . They cause mainly vasodilation and mild natriuresis without affecting heart rate and contractility .
Pharmacokinetics
Temocapril is rapidly absorbed in the gastrointestinal tract and converted into the active metabolite, temocaprilat, which inhibits ACE in plasma . The pharmacokinetic parameters of temocaprilat, including C max, AUC, and half-life (t 1/2), show only slight changes between individuals with normal renal function and those with mild to severe renal insufficiency . Temocapril is eliminated primarily through the liver and kidneys, with a half-life of 13.1 hours in patients with normal liver function .
Result of Action
The inhibition of ACE by temocapril leads to a decrease in blood pressure and an improvement in symptoms of conditions such as hypertension and congestive heart failure . It has also been reported to improve endothelial dysfunction in vitro by suppressing increased oxidative stress . In vivo, it improves reactive hyperemia in patients with essential hypertension . It has also been found to improve insulin resistance partly by increasing adiponectin levels .
Action Environment
The action of temocapril can be influenced by various environmental factors. For example, its absorption may be affected by the presence of food in the gastrointestinal tract. Additionally, its metabolism and elimination can be influenced by the function of the liver and kidneys . It is also worth noting that temocapril can be used in hemodialysis patients without risk of serious accumulation .
Preparation Methods
Temocapril hydrochloride is synthesized through a series of chemical reactions involving perhydrothiazepine derivatives. The goal was to develop a potent and long-lasting angiotensin-converting enzyme inhibitor with a rapid onset of action . The synthetic route involves the formation of a thiazepine ring and subsequent conversion to the hydrochloride salt . Industrial production methods focus on optimizing yield and purity while ensuring the safety and efficiency of the process .
Chemical Reactions Analysis
Temocapril hydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically metabolites and derivatives of this compound .
Scientific Research Applications
Temocapril hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of angiotensin-converting enzyme inhibitors.
Biology: this compound is used in research on cardiovascular diseases and hypertension.
Medicine: It is studied for its potential therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Temocapril hydrochloride is compared with other angiotensin-converting enzyme inhibitors such as enalapril and fosinopril. This compound has a rapid onset of action and tighter vascular angiotensin-converting enzyme binding than enalapril . Its active form, temocaprilat, is slightly more potent than enalaprilat in inhibiting angiotensin-converting enzyme isolated from rabbit lung . Similar compounds include:
- Enalapril
- Fosinopril
- Captopril
- Lisinopril
This compound’s unique pharmacokinetics and beneficial effects make it a valuable compound in the treatment of cardiovascular diseases .
Properties
IUPAC Name |
2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18-,20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDQNOKKZKHBIX-ASBZXGSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046914 | |
Record name | Temocapril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110221-44-8 | |
Record name | Temocapril hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110221-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Temocapril hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temocapril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEMOCAPRIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G820I95VP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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